molecular formula C23H20Cl2N2O3 B5026141 2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE

2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5026141
M. Wt: 443.3 g/mol
InChI Key: KKBPWDXORYCQLO-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is an organic compound belonging to the class of benzamides. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of two chlorine atoms and a propoxybenzamido group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(3-propoxybenzamido)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and physiological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE
  • 2,4-DICHLORO-N-(3-METHOXY-PHENYL)-BENZAMIDE
  • 2,4-DICHLORO-N-(4-(2,6-DIMETHOXY-PYRIMIDIN-4-YLSULFAMOYL)-PHENYL)-BENZAMIDE

Uniqueness

2,4-DICHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to the presence of the propoxybenzamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

2,4-dichloro-N-[4-[(3-propoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-2-12-30-19-5-3-4-15(13-19)22(28)26-17-7-9-18(10-8-17)27-23(29)20-11-6-16(24)14-21(20)25/h3-11,13-14H,2,12H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPWDXORYCQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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